molecular formula C23H23N3O3 B2602290 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide CAS No. 872861-49-9

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Cat. No. B2602290
CAS RN: 872861-49-9
M. Wt: 389.455
InChI Key: YLIOUPNQGQCOBO-UHFFFAOYSA-N
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Description

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years due to its potential to target cancer cells selectively. CPI-613 is a small molecule that inhibits the tricarboxylic acid (TCA) cycle, which is a critical metabolic pathway in cancer cells.

Scientific Research Applications

Versatile Building Blocks for Natural Products Phenylglycinol-derived oxazolopiperidone lactams, which share a similar structural complexity to 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide, are highlighted for their versatility as intermediates in synthesizing diverse piperidine-containing natural products and bioactive compounds. These lactams allow for regio- and stereocontrolled introduction of substituents, enabling the synthesis of enantiopure polysubstituted piperidines and complex indole alkaloids among others (C. Escolano, M. Amat, J. Bosch, 2006).

Electrochemical Studies Novel Mannich bases bearing a pyrazolone moiety and structural elements similar to the compound have been synthesized, characterized, and subjected to electrochemical studies. These studies shed light on the electrochemical behavior of such compounds, which could be relevant for applications in materials science or as electroactive molecules in various technologies (K. Naik, R. Prasad, Yadati Narasimha, et al., 2013).

Enantioselective Synthesis Research into the enantioselective synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, closely related to the compound of interest, provides insights into methodologies for achieving precise control over the stereochemistry of complex organic molecules. This is crucial for the development of pharmaceuticals where the activity can significantly differ between enantiomers (M. Król, Grzegorz Ślifirski, et al., 2022).

Antibacterial Studies N-substituted derivatives of compounds with structural motifs similar to 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide have been synthesized and evaluated for their antibacterial activity. This indicates potential applications in developing new antimicrobial agents, highlighting the importance of such structural frameworks in medicinal chemistry (H. Khalid, Aziz‐ur‐Rehman, et al., 2016).

Anticancer Activity The investigation into the anticancer effects of newly synthesized isatin sulfonamide molecular hybrid derivatives, which share functional group similarities with the compound , against hepatic cancer cell lines, underscores the therapeutic potential of complex organic molecules in oncology. The study explores the molecular mechanisms underlying their cytotoxic effects, paving the way for new drug development strategies (M. Eldeeb, E. Sanad, et al., 2022).

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21(25-13-7-2-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-4-10-17/h1,3-6,9-12,15H,2,7-8,13-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIOUPNQGQCOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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